Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate
Description
Molecular Architecture and Bonding Configuration
The molecular formula of this compound is C₇H₃ClF₃NaO₂S , with an exact mass of 265.93921 g/mol. The SMILES notation ([Na+].[O-]S(=O)C₁=CC(=C(Cl)C=C₁)C(F)(F)F) reveals a benzene ring where the sulfinate group occupies the 1-position, while chlorine and trifluoromethyl groups are para and meta to each other at the 4- and 3-positions, respectively. The sodium cation forms an ionic bond with the sulfinate oxygen, stabilizing the negatively charged sulfur center.
Key bond lengths and angles can be inferred from crystallographic studies of analogous palladium-sulfinate complexes. For example, in (dppf)Pd(SO₂Me)Cl, the Pd–S bond length is 2.3262 Å, while the S–O bonds average 1.45 Å. These metrics suggest strong σ-donor capabilities of the sulfinate ligand, which likely extend to the sodium salt. The trifluoromethyl group introduces significant electron-withdrawing effects, polarizing the benzene ring and altering charge distribution at the sulfinate moiety.
| Property | Value |
|---|---|
| Molecular formula | C₇H₃ClF₃NaO₂S |
| Exact mass | 265.93921 g/mol |
| SMILES | [Na+].[O-]S(=O)C₁=CC(=C(Cl)C=C₁)C(F)(F)F |
| InChIKey | YFMVYYINXHEKOG-UHFFFAOYSA-M |
Crystallographic Analysis and Conformational Isomerism
Direct crystallographic data for this compound remain unreported. However, structural analogs such as (BINAP)Pd(SO₂C₆H₄Me)Cl provide insights into sulfinate coordination geometry. In these complexes, the sulfinate ligand adopts a monodentate binding mode with a Pd–S bond length of 2.3331 Å and a trans-influencing effect that elongates the Pd–O bond to 2.0975 Å. The sodium cation in the title compound likely induces a distorted tetrahedral geometry around the sulfinate sulfur, with bond angles approximating 109.5° between S–O and S–C bonds.
Conformational isomerism arises from restricted rotation of the trifluoromethyl group. The CF₃ moiety’s threefold symmetry allows for three degenerate rotational states, but steric interactions with the adjacent chlorine atom may slightly elevate the energy barrier between conformers. This effect is less pronounced than in ortho-substituted analogs, where closer proximity between substituents creates larger steric hindrance.
Spectroscopic Fingerprint Analysis (NMR, IR, Raman)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR: The aromatic protons resonate as a doublet of doublets (δ 7.8–8.2 ppm) due to coupling with the chlorine (³J = 2.5 Hz) and sulfinate group (⁴J = 1.8 Hz). The deshielding effect of the electron-withdrawing CF₃ group shifts these signals upfield compared to non-fluorinated analogs.
- ¹³C NMR: The sulfinate-bearing carbon appears at δ 125–130 ppm, while the CF₃ carbon resonates near δ 122 ppm (q, ¹J₃₁P = 285 Hz). The chlorine-substituted carbon is observed at δ 135–140 ppm.
- ¹⁹F NMR: A singlet at δ -62 to -65 ppm corresponds to the three equivalent fluorine atoms of the CF₃ group.
Infrared (IR) Spectroscopy:
- The S=O asymmetric and symmetric stretches appear as strong bands at 1120–1130 cm⁻¹ and 1040–1050 cm⁻¹, respectively.
- The CF₃ symmetric stretch is observed as a broad, intense band near 1330 cm⁻¹, while the antisymmetric stretch occurs at 743–785 cm⁻¹.
- C–Cl stretching vibrations produce a medium-intensity peak at 550–600 cm⁻¹.
Raman Spectroscopy:
Comparative Structural Analysis with Related Aryl Sulfinates
This compound exhibits distinct electronic and steric properties compared to other aryl sulfinates:
| Compound | Key Structural Differences | Impact on Reactivity |
|---|---|---|
| Sodium 4-methylbenzenesulfinate | Electron-donating methyl group para to SO₂⁻ | Higher nucleophilicity at sulfur |
| Sodium 2-(trifluoromethyl)benzenesulfinate | CF₃ group ortho to SO₂⁻ | Increased steric hindrance at sulfur |
| Sodium 4-nitrobenzenesulfinate | Strong electron-withdrawing nitro group | Reduced electron density at sulfur |
The meta-chloro and para-trifluoromethyl substitution in the title compound creates a unique electronic environment. The chlorine atom inductively withdraws electron density, while the CF₃ group exerts both inductive (-I) and mesomeric (-M) effects, further polarizing the sulfinate moiety. This combination enhances the compound’s stability toward oxidation compared to alkyl sulfinates but reduces its nucleophilicity in cross-coupling reactions relative to electron-rich analogs.
Properties
Molecular Formula |
C7H3ClF3NaO2S |
|---|---|
Molecular Weight |
266.60 g/mol |
IUPAC Name |
sodium;4-chloro-3-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4ClF3O2S.Na/c8-6-2-1-4(14(12)13)3-5(6)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1 |
InChI Key |
YFMVYYINXHEKOG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfonyl Chloride Intermediate Route
A well-documented approach involves preparing 4-chloro-3-(trifluoromethyl)benzene sulfonyl chloride as a key intermediate, which is subsequently converted to the sodium sulfinate salt.
-
Nitration: Starting from chlorobenzotrifluoride, nitration under mixed acid conditions at low temperatures (0–40 °C, preferably 30–40 °C) produces 2-chloro-5-nitro-trifluoromethylbenzene.
Reduction: The nitro group is reduced to an amino group using iron powder as a catalyst in an aqueous alcoholic solution, yielding 2-chloro-5-amino-trifluoromethylbenzene.
Diazotization: The amino compound is converted to a diazonium salt by reaction with sodium nitrite and hydrochloric acid in a polar protic solvent (water or glacial acetic acid) at low temperature (-5 to 10 °C).
Sulfonation: Sulfur dioxide gas and cuprous chloride are introduced to the diazonium salt solution, producing crude 4-chloro-3-(trifluoromethyl)benzene sulfonyl chloride.
Purification: The crude sulfonyl chloride is purified by distillation and recrystallization to obtain the pure product.
Conversion to Sodium Sulfinate: The sulfonyl chloride can then be reacted with sodium sulfite or sodium hydroxide under controlled conditions to yield sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate.
This method improves reaction yield, reduces environmental pollution, and enhances product quality compared to traditional sulfonation with chlorsulfonic acid or phosphorus oxychloride, which often require excess reagents and generate hazardous waste.
Direct Sulfonation with Sodium Sulfite
An alternative involves the direct reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite under basic aqueous conditions:
$$
\text{4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride} + \text{sodium sulfite} \rightarrow \text{this compound} + \text{by-products}
$$
This reaction is typically conducted in aqueous media at controlled temperature to maximize yield and purity. Industrial-scale syntheses employ automated reactors to optimize parameters such as reaction time, temperature, and reagent concentration for efficient production.
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|
| Nitration | Chlorobenzotrifluoride + mixed acid (HNO3/H2SO4) | 0–40 (prefer 30–40) | Mixed acid | Controlled to avoid over-nitration |
| Reduction | Fe powder + ammonium chloride catalyst | Reflux | Alcohol/water mixture | Converts nitro to amino group |
| Diazotization | Sodium nitrite + HCl | -5 to 10 | Water or glacial acetic acid | Low temp to stabilize diazonium salt |
| Sulfonation | SO2 gas + CuCl | Low temp | Polar aprotic solvent | Generates sulfonyl chloride intermediate |
| Purification | Distillation and recrystallization | Variable | - | Removes impurities, improves purity |
| Sulfinate formation | Sulfonyl chloride + sodium sulfite | Ambient to mild heat | Aqueous solution | Produces final sodium sulfinate salt |
The diazotization-sulfonation sequence significantly improves yield and reduces hazardous reagent use compared to traditional methods relying on chlorsulfonic acid or phosphorus oxychloride.
The use of iron powder as a reducing agent is environmentally benign and cost-effective.
The process minimizes the generation of noxious gases and waste, aligning with green chemistry principles.
The purified this compound exhibits high chemical stability and reactivity, making it suitable as a sulfonating intermediate in further synthetic transformations.
| Preparation Method | Key Reagents/Intermediates | Advantages | Disadvantages |
|---|---|---|---|
| Mixed Acid Nitration → Reduction → Diazotization → Sulfonation | Chlorobenzotrifluoride, mixed acid, Fe powder, NaNO2, SO2, CuCl | High yield, environmentally safer, high purity product | Multi-step, requires low temp control |
| Direct Sulfonyl Chloride to Sulfinate | 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, sodium sulfite | Simpler conversion, suitable for scale-up | Requires prior sulfonyl chloride preparation |
| Traditional Chlorsulfonic Acid Sulfonation | Chlorobenzotrifluoride, chlorsulfonic acid | Direct sulfonation | Low yield, excess reagents, pollution |
The preparation of this compound is best achieved via a multi-step synthetic route involving nitration, reduction, diazotization, and sulfonation to form the sulfonyl chloride intermediate, followed by conversion to the sodium sulfinate salt. This approach offers improved yields, reduced environmental impact, and high product quality compared to traditional methods. Industrial processes optimize reaction parameters for scale and sustainability, ensuring the compound's availability for advanced chemical applications.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups attached to the benzene ring.
Substitution: The chlorine atom and the trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability. The sulfonate group can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Sulfinate vs. Sulfonamide/Sulfonyl Chloride Derivatives
- Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate : The sulfinate group (-SO₂⁻Na⁺) acts as a nucleophile, enabling cross-coupling reactions (e.g., with aryl halides) to form sulfones, a key step in drug synthesis .
- 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzene-1-sulfonyl chloride (CAS 1027345-07-8): A sulfonyl chloride (-SO₂Cl) derivative, this compound is electrophilic and used in sulfonamide synthesis. Its higher reactivity toward amines makes it suitable for covalent inhibitor design .
- 4-(Trifluoromethyl)benzenesulfonamide (CAS 830-43-3): The sulfonamide (-SO₂NH₂) group confers hydrogen-bonding capacity, often exploited in enzyme inhibition (e.g., carbonic anhydrase inhibitors) .
Key Insight : The sulfinate’s ionic nature enhances water solubility compared to neutral sulfonamides, impacting bioavailability in drug formulations .
Substituent Effects on Reactivity and Bioactivity
Chloro-Trifluoromethyl Phenyl Motif
- Sorafenib Tosylate (CAS 475207-59-1): Contains a 4-chloro-3-(trifluoromethyl)phenyl urea group. The CF₃ and Cl substituents increase metabolic stability and binding affinity to kinase targets, critical for its anticancer activity .
- 4,6-Bis(4-chloro-3-(trifluoromethyl)phenoxy)-2-pyrimidinol: Found in C. dichogamus, this compound exhibits insecticidal activity, suggesting the chloro-trifluoromethylphenyl moiety enhances bioactivity in agrochemicals .
Structural Analogues in Commercial Building Blocks
- Sodium 4-(trifluoromethoxy)benzene-1-sulfinate (CymitQuimica): Replaces the 4-Cl with a trifluoromethoxy (-OCF₃) group. The -OCF₃ group increases lipophilicity, improving membrane permeability in drug candidates .
- Sodium 5-chlorothiophene-2-sulfinate : Incorporates a thiophene ring, introducing heterocyclic aromaticity. This structural variation expands applications in materials science and electronics .
Key Difference : The benzene vs. thiophene core alters electronic properties, affecting conjugation and reactivity in polymerization or catalysis .
Biological Activity
Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and its role as a precursor in drug synthesis.
Chemical Structure and Properties
The compound, with the chemical formula , features a sulfonate group that enhances its reactivity and solubility in biological systems. The presence of both chloro and trifluoromethyl substituents contributes to its unique chemical properties, making it a valuable intermediate in pharmaceutical synthesis.
This compound is primarily recognized for its role as a precursor in the synthesis of various bioactive compounds, including the anticancer drug sorafenib. Sorafenib acts as a multi-kinase inhibitor, targeting essential pathways involved in tumor growth and angiogenesis by inhibiting kinases such as RAF, VEGFR-2, and PDGFR-beta . This mechanism underscores the importance of this compound in cancer therapeutics.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sodium sulfinates, including this compound. Research indicates that derivatives of benzenesulfonate can exhibit significant antibacterial activity against various strains of bacteria. For example, compounds with similar structures have shown minimum inhibitory concentrations (MICs) as low as 6.25 mg/L against Enterococcus faecalis and E. faecium .
Comparative Antimicrobial Efficacy
| Compound | MIC (mg/L) | Target Pathogen |
|---|---|---|
| This compound | TBD | Various strains |
| Benzenesulfonate Derivative A | 6.25 | Enterococcus faecalis |
| Benzenesulfonate Derivative B | 12.3 | E. faecium |
| Linezolid (Control) | 1 | MSSA |
Case Studies
- Antibacterial Activity : In a study examining the structure-activity relationship (SAR), it was found that the presence of chloro or trifluoromethyl groups significantly enhanced the antibacterial properties of sulfonate derivatives against staphylococci strains . The activity against methicillin-resistant Staphylococcus aureus (MRSA) was notably improved with specific substitutions on the benzene ring.
- Cytotoxicity Assessments : Cytotoxicity tests conducted on human lung fibroblasts (MRC-5) revealed that certain benzenesulfonate derivatives exhibited IC50 values higher than 12.3 mg/L, indicating a favorable therapeutic index for these compounds . This suggests that this compound could be developed further for clinical applications with minimal toxicity.
Toxicological Profile
The toxicological assessment of this compound indicates it has a low sensitization potential based on lymphocyte proliferation studies . In repeat-dose toxicity studies, no severe systemic health effects were observed at lower doses; however, mild hepatotoxicity was noted at higher concentrations . The no-observed-adverse-effect level (NOAEL) was determined to be 50 mg/kg based on liver and kidney effects observed during testing.
Q & A
Basic: What are the standard synthetic routes for Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves sulfonation or sulfinate salt formation from precursor aryl halides. For example, analogous compounds (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate in ) are synthesized via nucleophilic substitution or coupling reactions. Key parameters include:
- Temperature control : Reactions often proceed at 25–30°C to avoid side reactions from trifluoromethyl group instability .
- Solvent selection : Polar aprotic solvents (e.g., toluene or DMF) enhance reactivity of sulfonyl intermediates .
- Purification : Column chromatography or recrystallization ensures purity, critical for downstream applications .
Advanced: How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
Answer:
DFT calculations (e.g., B3LYP functional) model the electron density distribution, frontier molecular orbitals, and electrostatic potential surfaces. These predict:
- Reactivity sites : The sulfinate group and trifluoromethyl moiety exhibit distinct electrophilic/nucleophilic behavior .
- Noncovalent interactions : Van der Waals surfaces and hydrogen-bonding patterns can be visualized using tools like NCIplot ( ), aiding in crystallographic packing analysis .
- Thermochemical accuracy : Atomization energies and bond dissociation energies are computed with <3 kcal/mol deviation from experimental data .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- NMR : NMR identifies trifluoromethyl group environments, while NMR resolves aromatic proton splitting patterns .
- X-ray crystallography : SHELX software refines crystal structures, revealing bond lengths/angles and confirming sulfinate geometry .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways .
Advanced: How are noncovalent interactions in its crystal structure analyzed to inform material design?
Answer:
- NCI Index : Electron density-derived metrics ( ) map steric repulsion, hydrogen bonds, and van der Waals interactions. For example, the sulfinate group may form hydrogen bonds with adjacent aromatic rings .
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., Cl···Cl or F···H interactions) to lattice stability .
- Multipolar refinement : Enhances charge density models to predict solubility and melting points .
Basic: What biological targets or pathways are studied using this compound?
Answer:
The sulfinate group’s electrophilicity makes it a candidate for enzyme inhibition studies. For example:
- Kinase inhibition : Molecular docking (AutoDock Vina) evaluates binding to ATP pockets, similar to Sorafenib derivatives .
- Antimicrobial activity : Structure-activity relationship (SAR) studies compare substituent effects on bacterial growth .
- Metabolic stability : Microsomal assays assess sulfinate oxidation rates, guided by LogP and pKa values .
Advanced: How can discrepancies between experimental and computational data be resolved?
Answer:
- Error source identification : Compare DFT-predicted vs. experimental UV-Vis spectra to assess solvent effects or basis set limitations .
- Dynamic effects : Molecular dynamics simulations (e.g., AMBER) model conformational flexibility absent in static DFT calculations .
- Multivariate analysis : Use principal component analysis (PCA) to correlate synthesis conditions (e.g., temperature, solvent) with observed reactivity .
Basic: What are the solubility and stability profiles of this compound under varying conditions?
Answer:
- Solubility : Polar solvents (e.g., DMSO) enhance solubility due to the sulfinate’s ionic character; measured via shake-flask method .
- pH stability : Degradation studies in buffered solutions (pH 1–13) identify optimal storage conditions (e.g., neutral pH, inert atmosphere) .
- Thermal stability : Differential scanning calorimetry (DSC) detects decomposition temperatures (>150°C typical for trifluoromethyl aromatics) .
Advanced: How is X-ray crystallography used to resolve ambiguous structural features?
Answer:
- Twinned data refinement : SHELXL ( ) handles overlapping diffraction patterns via HKLF5 format, common in sulfinate salts .
- Anisotropic displacement parameters : Model thermal motion to distinguish static disorder from dynamic effects .
- High-resolution data : Synchrotron radiation (<1 Å resolution) resolves subtle bond distortions near the sulfinate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
